molecular formula C12H19NO B13327682 4-(1-Amino-3-methylbutyl)-2-methylphenol

4-(1-Amino-3-methylbutyl)-2-methylphenol

Cat. No.: B13327682
M. Wt: 193.28 g/mol
InChI Key: NOERFORQXSDMIA-UHFFFAOYSA-N
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Description

4-(1-Amino-3-methylbutyl)-2-methylphenol is an organic compound with a complex structure that includes both an amino group and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-2-methylphenol can be achieved through several methods. One common approach involves the reductive amination of 2-methylphenol with 1-amino-3-methylbutane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-methylbutyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-3-methylbutyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Amino-3-methylbutyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-3-methylbutyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-amino-3-methylbutyl)-2-methylphenol

InChI

InChI=1S/C12H19NO/c1-8(2)6-11(13)10-4-5-12(14)9(3)7-10/h4-5,7-8,11,14H,6,13H2,1-3H3

InChI Key

NOERFORQXSDMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(C)C)N)O

Origin of Product

United States

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